![molecular formula C7H9NO B2424126 5-Azatricyclo[5.1.0.02,4]octan-6-one CAS No. 2361644-04-2](/img/structure/B2424126.png)
5-Azatricyclo[5.1.0.02,4]octan-6-one
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Overview
Description
5-Azatricyclo[5.1.0.02,4]octan-6-one is a chemical compound with the CAS Number: 2361644-04-2 . It has a molecular weight of 123.15 . The IUPAC name for this compound is 5-azatricyclo [5.1.0.0 (2,4)]octan-6-one .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H9NO/c9-7-5-1-3 (5)4-2-6 (4)8-7/h3-6H,1-2H2, (H,8,9) . The Inchi Key is JLZANEGAGSGWTF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Regioselective Group Insertions in Organic Chemistry
- Lactam 4-azatricyclo[3.2.1.0(2,7)]octan-3-one was formed in reactions involving 3-nortricyclanone, demonstrating regioselective oxy (-O-) and imino (-NH-) group insertions, relevant for understanding and designing organic synthesis processes (Rosenberg, Haslinger, & Brinker, 2002).
Crystallography and Polymorphism Studies
- Investigations into the crystal structure of 5-oxatricyclo[5.1.0.0(1,3)]octane-4-one revealed insights into polymorphism within a single crystal, aiding in the understanding of molecular packing and crystal behavior (Yufit, Kozhushkov, Howard, & de Meijere, 2002).
Synthesis of Constrained Tricyclic Amines
- The preparation of the 2-azatricyclo[3.3.0.03,6]octane skeleton, a key step in synthesizing constrained tricyclic amines and aminophosphonates, contributes to the development of novel organic compounds with potential applications in various fields (Rammeloo, Stevens, & Soenen, 2004).
Applications in Organic Ligand Synthesis
- The compound has been utilized in the synthesis of various organic ligands, contributing to the field of coordination chemistry and material science (Jaźwiński & Kamieński, 2007).
Development of Chiral Catalytic Sources
- Synthesis of novel chiral catalytic sources like (5S)-1-Aza-2-imino-3-oxa-4,4-diphenylbicyclo(3.3.0)octane, containing the N–(CNH)–O moiety, demonstrates its use in asymmetric reductions, highlighting its potential in stereoselective synthesis (Basavaiah, Rao, & Reddy, 2007).
Transition-State Mimics in Biochemistry
- The synthesis of 1-azatricyclo[3.3.1.1(3,7)]decan-2-one, a rare class of twisted amides, offers insights into transition-state mimics for enzyme-catalyzed rotamer interconversion in peptide and protein folding, potentially impacting biochemical research (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).
Safety and Hazards
properties
IUPAC Name |
5-azatricyclo[5.1.0.02,4]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-1-3(5)4-2-6(4)8-7/h3-6H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZANEGAGSGWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3C2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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